molecular formula C15H21NO5 B2716382 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid CAS No. 4926-13-0

4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid

Cat. No.: B2716382
CAS No.: 4926-13-0
M. Wt: 295.335
InChI Key: IJVGZJBNIWUEPJ-UHFFFAOYSA-N
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Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-12-7-6-11(10-13(12)21-2)8-9-16-14(17)4-3-5-15(18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGZJBNIWUEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid involves several steps. One method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The reaction is initiated by cooling the mixture to 0°C and adding EDCI.HCl under nitrogen protection. The mixture is then stirred for 30 minutes, warmed to room temperature, and stirred for an additional 24 hours . The product is purified through a series of washes and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Neuroprotective Properties

Recent studies have indicated that compounds similar to 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid may exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD) and Parkinson's disease (PD). The compound's ability to modulate oxidative stress and inhibit amyloid-beta aggregation positions it as a candidate for further research in NDD therapies .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In models of acute inflammation, it demonstrated significant inhibition of inflammatory markers and pathways, suggesting its potential use in treating conditions characterized by excessive inflammation . Such properties are crucial in developing treatments for chronic inflammatory diseases that often accompany neurodegenerative disorders.

Cancer Treatment

Emerging research suggests that this compound may play a role in cancer therapy, particularly in B-cell proliferative disorders such as multiple myeloma. Its mechanism involves modulating pathways related to cell proliferation and apoptosis, making it a candidate for combination therapies with existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Vyas et al. (2019)NeuroprotectionDemonstrated that compounds similar to this compound can protect against oxidative stress-induced neuronal damage in vitro .
Research on B-cell DisordersCancer TreatmentShowed efficacy in reducing tumor cell proliferation when combined with traditional therapies like glucocorticoids .
Anti-inflammatory StudiesInflammationHighlighted significant reductions in edema and inflammatory markers in animal models .

Mechanism of Action

Comparison with Similar Compounds

4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors, highlighting the uniqueness of this compound.

Biological Activity

4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid (commonly referred to as 4-DMPEB) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

  • Chemical Name : this compound
  • CAS Number : 4926-13-0
  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol

The biological activity of 4-DMPEB is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, leading to significant biological effects. For instance, it is suggested that 4-DMPEB may influence pathways related to inflammation and apoptosis, although specific mechanisms remain to be fully elucidated .

Antiviral Activity

Recent studies have indicated that compounds structurally related to 4-DMPEB exhibit antiviral properties. For example, 4-Phenyl-butyric acid (4-PBA), a compound closely related to 4-DMPEB, has shown inhibitory effects on the replication of the Japanese encephalitis virus (JEV). In vitro and in vivo studies demonstrated that 4-PBA significantly reduced viral titers and alleviated endoplasmic reticulum stress induced by JEV infection. This suggests a potential for similar antiviral applications for 4-DMPEB .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation are potential mechanisms through which 4-DMPEB may exert its biological activity. This aligns with findings from studies on related compounds that have demonstrated efficacy in reducing inflammation in various models .

Enzyme Interaction Studies

In biological assays, 4-DMPEB has been employed to study its interaction with specific enzymes. Preliminary results suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

Case Studies and Research Findings

StudyFindings
Study on JEV 4-PBA reduced JEV replication significantly, indicating potential antiviral properties for related compounds like 4-DMPEB .
Inflammation Models Compounds similar to 4-DMPEB showed effectiveness in reducing inflammatory markers in animal models .
Enzyme Interaction Initial studies suggest that 4-DMPEB may inhibit specific enzymes involved in metabolic processes, warranting further investigation.

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